Benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate

Description

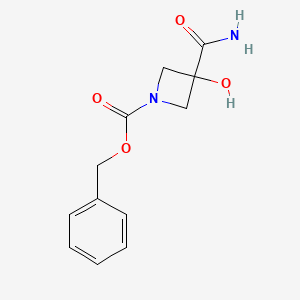

Benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate is a synthetic azetidine derivative characterized by a four-membered nitrogen-containing ring (azetidine) substituted at position 3 with both a hydroxy (-OH) and a carbamoyl (-CONH₂) group. The benzyl ester moiety at position 1 enhances lipophilicity, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c13-10(15)12(17)7-14(8-12)11(16)18-6-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVMBXLKLVMLDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)(C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triethylamine-Mediated Cyclization

A foundational method involves cyclizing 1-amino-3-chloro-2-propanol derivatives in triethylamine. This approach, detailed in US4639334A , employs phase transfer catalysts (e.g., tetrabutylammonium iodide) to accelerate ring closure. The reaction proceeds at 70–100°C in polar solvents like isopropanol, achieving 80% yield. Critical steps include:

-

Epoxide ring-opening : Benzylamine reacts with 3-substituted-1,2-epoxypropane to form an amino alcohol intermediate.

-

Cyclization : The amino alcohol undergoes intramolecular nucleophilic substitution, facilitated by triethylamine’s ability to scavenge HCl, preventing polymerization.

Mechanistic Insight :

The leaving group (Cl⁻) departs, enabling azetidine ring formation. Triethylamine’s specificity is unmatched; substituting it with tributylamine or pyridine reduces yields to <10%.

Hydrolysis and Carbamoylation of Imine Intermediates

Acid-Catalyzed Hydrolysis

CN106831523A outlines a method starting with imines derived from 3-substituted epoxides and benzaldehyde. Hydrolysis in HCl/ethanol (20–30°C, 10–20h) yields secondary intermediates, which are subsequently cyclized using K₂CO₃ in refluxing isopropanol (70–100°C, 3–10h). Final carbamoylation with benzyl chloroformate introduces the carbamoyl group, achieving 75–85% purity.

Key Advantages :

-

Eliminates hydrogenation steps required in traditional benzylamine-based routes.

tert-Butoxycarbonyl (Boc) Protection Strategy

Boc-Deprotection and Functionalization

A modular approach from Scintica utilizes tert-butyl 3-hydroxyazetidine-1-carboxylate as a precursor. O-Alkylation with benzyl bromides (e.g., 2-fluoro-4-trifluoromethoxybenzyl bromide) in THF with KOtBu yields protected intermediates. Subsequent TFA-mediated Boc removal (DCM, 3h) generates reactive azetidines, which are carbamoylated using 4-nitrophenyl chloroformate. This method achieves 65–90% yields but requires rigorous purification via reverse-phase HPLC.

Industrial Relevance :

-

Compatible with automated bulk reactors for multi-kilogram synthesis.

-

High reproducibility due to controlled protection/deprotection steps.

One-Pot Multi-Step Synthesis

Integrated Ring Closure and Carbamoylation

A streamlined protocol combines epoxide ring-opening, hydrolysis, and cyclization in a single reactor. Per CN106831523A :

-

Ring-opening : 3-Chloro-1,2-epoxypropane reacts with benzaldehyde derivatives in cyclohexane (12–36h, 10–50°C).

-

Hydrolysis : Imine intermediates are protonated in HCl/ethanol, releasing benzaldehyde and forming amino alcohols.

-

Cyclization/Carbamoylation : K₂CO₃ promotes ring closure, followed by in-situ reaction with benzyl chloroformate.

Yield Optimization :

Comparative Analysis of Methodologies

Mechanistic and Kinetic Considerations

Rate-Determining Steps

Side Reactions

-

Polymerization : Occurs at >100°C or with inadequate HCl scavenging.

-

Over-hydrolysis : Prolonged acid exposure degrades azetidine rings, necessitating strict temperature control.

Industrial-Scale Optimization

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

Benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate has been investigated for its potential as an anticancer agent. Its structural features allow for interactions with specific molecular targets involved in cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by interfering with critical cellular processes, making it a promising candidate for drug development in oncology .

Neurodegenerative Disease Treatment

Research highlights the compound's potential in treating neurodegenerative diseases. Its ability to modulate biochemical pathways related to neuroinflammation positions it as a candidate for further exploration in neuropharmacology . The synthesis of derivatives aimed at enhancing brain permeability has been a focus, suggesting applications in developing therapeutics for conditions like Alzheimer’s disease .

Biological Applications

Enzyme Inhibition Studies

The compound has been evaluated as a reversible inhibitor of monoacylglycerol lipase (MAGL), which plays a role in lipid metabolism and signaling pathways associated with pain and inflammation. The synthesis of analogs has shown varying inhibitory effects, indicating its utility in developing treatments for chronic pain and inflammatory conditions .

Biological Activity Assessment

In vitro studies assessing the biological activity of this compound have demonstrated its potential to act on multiple biological targets. These studies typically involve evaluating the compound's efficacy against specific enzymes or receptors relevant to disease states, providing insights into its pharmacodynamic properties .

Synthetic Methodologies

Building Block for Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in constructing more complex molecules with potential therapeutic applications. Its incorporation into various synthetic pathways allows chemists to explore new compounds that could lead to novel drugs .

Asymmetric Catalysis

this compound is also utilized in asymmetric catalysis, where it aids in producing chiral compounds essential for pharmaceuticals. The ability to facilitate reactions that yield enantiomerically pure products is crucial in drug development, as many biological systems are sensitive to the chirality of molecules .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential anticancer agent; neurodegenerative disease treatment |

| Biological Applications | Enzyme inhibition studies; modulation of lipid metabolism |

| Synthetic Methodologies | Building block for complex organic synthesis; role in asymmetric catalysis |

Mechanism of Action

The mechanism of action of Benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate with its analogs:

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|---|

| This compound | Not provided | C₁₂H₁₄N₂O₄* | Carbamoyl, Hydroxy, Benzyl ester | 274.26† | N/A |

| Benzyl 3-hydroxyazetidine-1-carboxylate | 128117-22-6 | C₁₁H₁₃NO₃ | Hydroxy, Benzyl ester | 207.23 | ≥98.0% |

| Benzyl 3-oxoazetidine-1-carboxylate | 105258-93-3 | C₁₁H₁₁NO₃ | Oxo, Benzyl ester | 205.21 | 98% |

| 1-Cbz-Azetidine-3-carboxylic acid | 154548-45-5 | C₁₂H₁₃NO₄ | Carboxylic acid, Benzyl ester | 247.24 | N/A |

| 1-Fmoc-Azetidine-3-carboxylic acid | 193693-64-0 | C₁₉H₁₇NO₄ | Carboxylic acid, Fmoc protecting | 331.34 | N/A |

*Estimated based on structural analysis; †Calculated from assumed formula.

Key Observations:

Functional Group Variations: The target compound uniquely combines carbamoyl and hydroxy groups at position 3, which may enhance hydrogen-bonding capacity and aqueous solubility compared to analogs like benzyl 3-oxoazetidine-1-carboxylate (oxo group only) . 1-Cbz-Azetidine-3-carboxylic acid features a carboxylic acid group, which increases polarity but may reduce stability under acidic conditions compared to ester-protected derivatives .

Molecular Weight and Lipophilicity :

- The target compound’s higher molecular weight (274.26 g/mol) compared to benzyl 3-oxoazetidine-1-carboxylate (205.21 g/mol) reflects the added carbamoyl group, which could marginally reduce membrane permeability .

- The Fmoc-protected analog (1-Fmoc-azetidine-3-carboxylic acid) has significantly higher molecular weight (331.34 g/mol) due to the bulky fluorenylmethyloxycarbonyl (Fmoc) group, which is advantageous in solid-phase peptide synthesis .

Implications of Structural Differences

- Biological Activity: Evidence from benzyl isoquinoline analogs (e.g., laudanosine vs. papaverine) suggests that minor structural changes, such as substituent planarity or stereochemistry, dramatically alter biological activity . In contrast, benzyl 3-oxoazetidine-1-carboxylate’s ketone group could participate in covalent bonding or redox reactions, limiting its utility in stable drug formulations .

- Synthetic Utility: The benzyl ester in all compounds facilitates deprotection under hydrogenolysis conditions, but the carbamoyl group in the target compound may require specialized coupling reagents for further derivatization . The carboxylic acid in 1-Cbz-azetidine-3-carboxylic acid allows for direct amide bond formation, advantageous in peptide synthesis .

Biological Activity

Benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique azetidine ring substituted with a benzyl group, a carbamoyl group, and a hydroxy group. This structure is hypothesized to influence its reactivity and biological interactions significantly.

Synthesis : The synthesis typically involves the reaction of benzyl chloroformate with 3-hydroxyazetidine under basic conditions, often using solvents like dichloromethane or tetrahydrofuran. This method can be optimized for industrial applications to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The hydroxy and carbamoyl groups can engage in hydrogen bonding, while the benzyl group may enhance binding affinity due to hydrophobic interactions.

Anticancer Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. These effects are often mediated through the induction of apoptosis via caspase activation pathways .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural components allow it to bind effectively to active sites on target enzymes, which could lead to significant therapeutic applications in treating diseases related to enzyme dysfunctions, such as metabolic disorders .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of related azetidine derivatives found that certain compounds resulted in increased levels of cleaved PARP1 and caspase-3 activation in cancer cell lines, indicating a mechanism involving apoptosis induction .

- Pharmacophore Modeling : Virtual screening studies have been conducted to identify potential inhibitors based on the pharmacophore model derived from azetidine structures. These studies aim to classify molecules as active or inactive with high accuracy, which is crucial for drug development .

- Enzyme Interaction Studies : Research has demonstrated that compounds similar to this compound can inhibit key metabolic enzymes like acetyl-CoA carboxylase, suggesting their role in modulating fatty acid metabolism .

Comparative Analysis

| Compound Name | Biological Activity | IC50 Values | Mechanism |

|---|---|---|---|

| This compound | Cytotoxicity against cancer cells | Not specified | Apoptosis induction via caspase activation |

| Related Azetidine Derivative | Antibacterial activity | IC50 = 22.34μM (HeLa) | Enzyme inhibition |

| Benzyl 3-hydroxyazetidine-1-carboxylate | Enzyme inhibition | Not specified | Binding affinity enhancement |

Q & A

Q. What are the recommended safety protocols for handling Benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate in laboratory settings?

- Methodological Answer: To minimize exposure risks, ensure proper ventilation, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin/eye contact and inhalation of dust or aerosols. For spills, use inert absorbents (e.g., sand) and dispose of waste via certified hazardous waste services. Store in sealed containers in dry, well-ventilated areas away from ignition sources .

Q. Which spectroscopic techniques are most effective for characterizing the functional groups and stereochemistry of this compound?

- Methodological Answer: Use 1H/13C NMR to identify carbamate (NHCOO) and hydroxyl (-OH) protons, IR spectroscopy for carbonyl (C=O) and amide (NH) stretches, and mass spectrometry (HRMS) for molecular weight confirmation. For stereochemical analysis, employ X-ray crystallography with programs like SHELXL for refinement .

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer: Start with azetidine-3-carboxylic acid derivatives (e.g., HY-Y0530, CAS 36476-78-5) as precursors. Protect the hydroxyl group using benzyl chloroformate, followed by carbamoylation with isocyanates. Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Optimize yields by adjusting reaction time, temperature, and catalyst loading (e.g., DMAP) .

Q. What physicochemical properties should be prioritized during purity assessment?

- Methodological Answer: Measure melting point (decomposition range), HPLC purity (≥95% by C18 reverse-phase column), and optical rotation (if chiral). Calculate topological polar surface area (TPSA) and logP values using software like ChemDraw, and cross-validate with experimental data (e.g., solubility in DMSO/water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for azetidine derivatives?

- Methodological Answer: Use SHELXD for phase determination and SHELXL for refinement, ensuring high-resolution data (≤1.0 Å). Address twinning or disorder by applying restraints to bond lengths/angles. Validate with R-factor convergence (<5%) and residual density maps. Cross-check with DFT-optimized molecular geometries .

Q. What experimental strategies are suitable for investigating the stereochemical stability of this compound in solution?

- Methodological Answer: Perform dynamic NMR studies at variable temperatures to detect epimerization. Use circular dichroism (CD) to monitor chiral centers under acidic/basic conditions. Compare experimental results with computational models (e.g., Gaussian 16, DFT calculations) to assess energy barriers for stereochemical inversion .

Q. How can in vitro bioactivity assays be designed to evaluate the pharmacological potential of this compound?

- Methodological Answer: Screen against target enzymes (e.g., proteases, kinases) using fluorescence-based assays (e.g., FRET substrates). For cytotoxicity, use MTT assays on cell lines (IC50 determination). Include positive controls (e.g., staurosporine) and validate results via dose-response curves (3 biological replicates, p<0.05 significance) .

Q. What methodologies address discrepancies between computational predictions and experimental solubility data?

- Methodological Answer: Reassess computational models (e.g., COSMO-RS) by adjusting solvent parameters (dielectric constant, H-bonding capacity). Experimentally determine solubility via shake-flask method in buffered solutions (pH 1–10) at 25°C. Use HPLC to quantify dissolved compound and correlate with predicted logS values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.